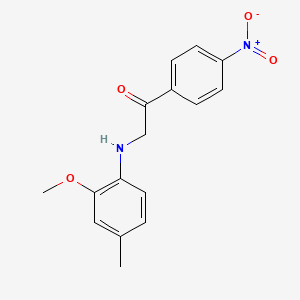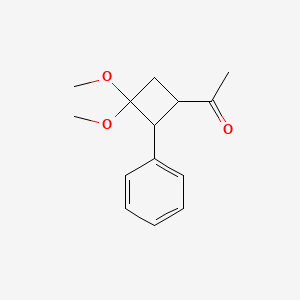
4,4'-Propane-2,2-diylbis(2,3,6-trichlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) is a chemical compound with the molecular formula C15H10Cl6O2 It is characterized by the presence of two trichlorophenol groups connected by a propane-2,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) typically involves the reaction of 2,3,6-trichlorophenol with a suitable propane-2,2-diyl precursor under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2,3,6-trichlorophenol is reacted with a propane-2,2-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and interference with microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Propane-2,2-diylbis(tetrachlorophenol): Similar structure but with additional chlorine atoms.
4,4’-Propane-2,2-diylbis(2,6-dimethylphenol): Similar backbone but with methyl groups instead of chlorine atoms.
4,4’-Propane-2,2-diylbis(2-nitrophenol): Contains nitro groups instead of chlorine atoms.
Uniqueness
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Propiedades
Número CAS |
52733-51-4 |
|---|---|
Fórmula molecular |
C15H10Cl6O2 |
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
2,3,6-trichloro-4-[2-(2,3,5-trichloro-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H10Cl6O2/c1-15(2,5-3-7(16)13(22)11(20)9(5)18)6-4-8(17)14(23)12(21)10(6)19/h3-4,22-23H,1-2H3 |
Clave InChI |
MLBNSKVIHBUKSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1Cl)Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


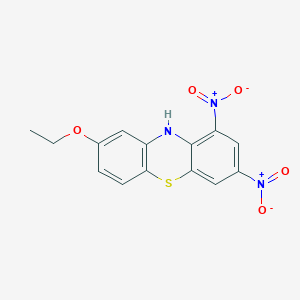
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
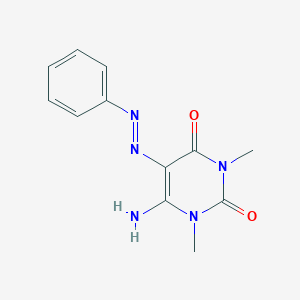
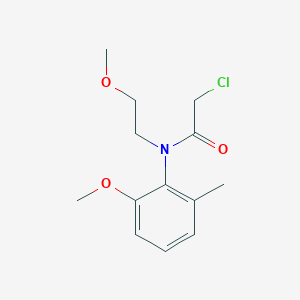
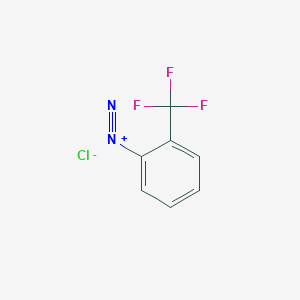
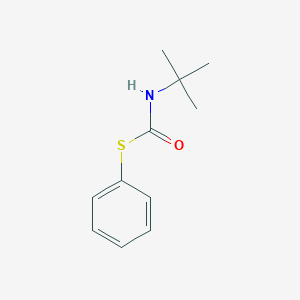
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
